Enhanced Lipophilicity Profile
The target compound demonstrates significantly higher calculated lipophilicity compared to both its direct 5-chloro analog and its unsubstituted furan counterpart. This is evidenced by a higher partition coefficient (LogP) value. The increased lipophilicity is a direct consequence of the 5-bromo substitution .
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 3.20 |
| Comparator Or Baseline | (3-(5-Chlorofuran-2-yl)phenyl)methanol: LogP = 3.01 ; (3-(Furan-2-yl)phenyl)methanol: LogP = 2.44 [1] |
| Quantified Difference | +0.19 log units vs. chloro analog; +0.76 log units vs. unsubstituted analog |
| Conditions | Predicted value using ACD/Labs Percepta Platform (data aggregated by ChemSrc and Molbase). |
Why This Matters
A difference of +0.76 log units in LogP signifies a nearly 6-fold increase in partitioning into a non-polar phase, which can critically influence membrane permeability predictions in drug design and dictate different purification strategies (e.g., reverse-phase HPLC retention time).
- [1] Molbase. [3-(furan-2-yl)phenyl]methanol. CAS 89929-93-1. LogP 2.44. Accessed 2026-04-20. View Source
